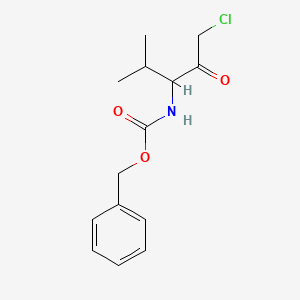
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is an organic compound with significant relevance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride typically involves multiple steps, beginning with the preparation of key intermediates. Common synthetic routes include:
Step 1: Protection of the amino group in 4-amino-1-piperidine using a suitable protecting group.
Step 2: Formation of the pyrrolidine ring by cyclization of an appropriate precursor.
Step 3: Introduction of the tert-butyl ester group through esterification.
Step 4: Deprotection of the amino group to obtain the target compound.
Industrial Production Methods
While laboratory-scale synthesis is well-documented, industrial production requires optimization for scalability, cost-efficiency, and safety. Typical industrial methods might involve:
Large-scale batch reactors for each synthetic step.
Use of continuous flow reactors for improved yield and efficiency.
Implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride can undergo various chemical reactions, including:
Oxidation: To form N-oxides or other oxygenated derivatives.
Reduction: Typically of the ester group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Often conducted in the presence of a base like potassium carbonate (K2CO3) or in an aprotic solvent such as dimethylformamide (DMF).
Major Products
The major products from these reactions often include:
Piperidine or pyrrolidine derivatives with varied functional groups.
Hydrolyzed products forming primary amines or carboxylic acids.
Scientific Research Applications
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is extensively studied for its:
Chemistry: As a building block in organic synthesis.
Biology: As a potential modulator of biological pathways, particularly those involving the central nervous system.
Medicine: As a candidate for drug development, particularly for conditions requiring modulation of neurotransmitter activity.
Industry: In the development of novel materials or catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The detailed mechanism might involve:
Binding to receptor sites leading to modulation of signal transduction pathways.
Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Comparison
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride stands out due to its unique combination of a tert-butyl ester and amino-piperidyl-pyrrolidine scaffold, offering distinct steric and electronic properties.
List of Similar Compounds
Tert-butyl (3R)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride
N-Boc-piperidine
Pyrrolidine-2-carboxylic acid derivatives
Properties
Molecular Formula |
C14H28ClN3O2 |
|---|---|
Molecular Weight |
305.84 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;/h11-12H,4-10,15H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
QHNCDWJDHGWZGI-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(CC2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


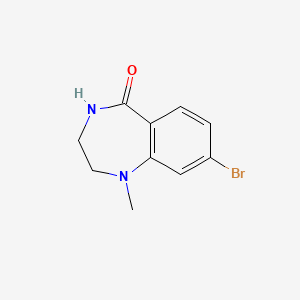
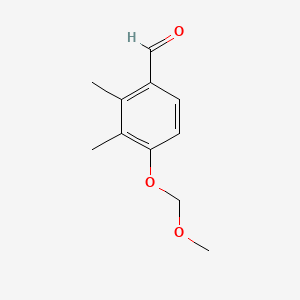
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
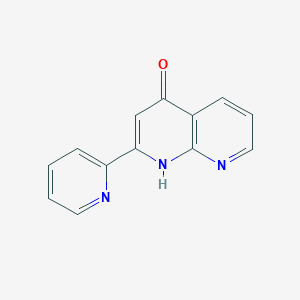
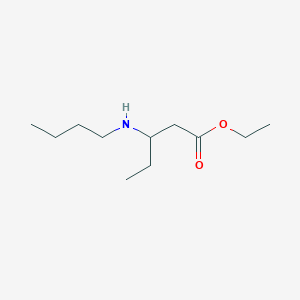
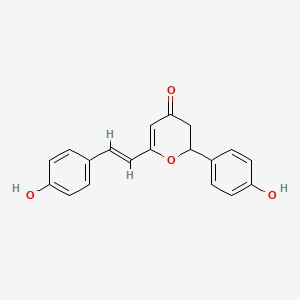
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
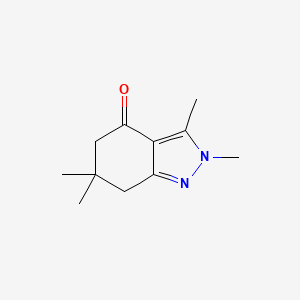
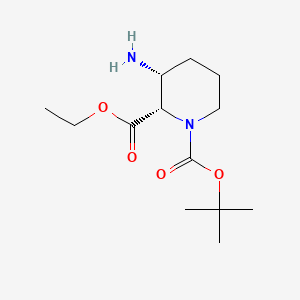
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
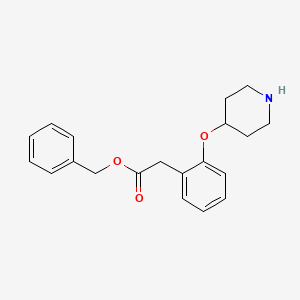
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
